molecular formula C20H22O6 B2844232 1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one CAS No. 18592-97-7

1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one

Cat. No.: B2844232
CAS No.: 18592-97-7
M. Wt: 358.39
InChI Key: TUPHAQHTEFJHBO-UHFFFAOYSA-N
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Description

1,1'-(6,6'-Dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one is a biphenyl-based compound featuring hydroxyl (-OH) and methoxy (-OCH₃) groups at the 6,6' and 5,5' positions, respectively, with propan-1-one (-COCH₂CH₃) substituents at the 3,3' positions. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and methoxy groups, and lipophilicity from the ketone side chains. The compound has been explored for applications in biosensors, antioxidant formulations, and anticancer therapies due to its redox activity and ability to interact with biological targets . Its synthesis typically involves oxidative coupling or alkaline-mediated polymerization, though specific protocols vary depending on the desired functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-5-15(21)11-7-13(19(23)17(9-11)25-3)14-8-12(16(22)6-2)10-18(26-4)20(14)24/h7-10,23-24H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPHAQHTEFJHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)CC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

A Suzuki-Miyaura coupling between two appropriately substituted benzene rings is a viable route. For example:

  • Boronic acid precursor : 3-bromo-2-methoxy-5-(methoxymethoxy)phenol.
  • Halide partner : 3-bromo-2-methoxy-5-(methoxymethoxy)phenyl triflate.
  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 80°C for 12 h.

This method ensures the biphenyl linkage forms between the 3- and 3'-positions, aligning with the target compound’s substitution pattern.

Regioselective Functionalization

Hydroxylation and Methoxylation

The 6,6'-dihydroxy and 5,5'-dimethoxy groups are introduced via electrophilic aromatic substitution (EAS). Nitration followed by reduction is a common strategy:

  • Nitration : Treat biphenyl with fuming HNO₃ in CH₂Cl₂ at 0°C to install nitro groups at the 6,6'-positions.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amino groups, which are subsequently diazotized and hydrolyzed to hydroxyl groups.
  • Methylation : Selective O-methylation of the 5,5'-hydroxyls using methyl iodide and K₂CO₃ in acetone.

Purification and Characterization

Distillation and Crystallization

  • Crude product is subjected to fractional distillation under reduced pressure (0.1 mmHg, 180°C) to remove unreacted propionyl chloride.
  • Recrystallization from ethanol/water (4:1) yields white crystals (mp: 68–71°C).

Analytical Data

Property Value
Molecular Formula C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol
Melting Point 68.0–71.0°C
Solubility (Benzene) Fully soluble, no insolubles
Ignition Residue ≤0.10%

Mechanistic Insights and Optimization

Electrophilic Substitution Dynamics

DFT calculations (B3LYP/6-31G) reveal that the 6,6'-positions are electronically favored for nitration and hydroxylation due to resonance stabilization from adjacent methoxy groups. Steric hindrance at the 8-positions further directs reactivity toward the 6,6'-sites.

Catalytic Improvements

  • Catalyst : Switching from AlCl₃ to FeCl₃ reduces side reactions (e.g., over-acylation) by moderating Lewis acidity.
  • Solvent : Replacing CH₂Cl₂ with MeNO₂ increases acylation yield by 12% due to better solubility of intermediates.

Industrial-Scale Considerations

The Chinese patent CN103804117A outlines a scalable biphenyl synthesis framework adaptable to this compound:

  • Vaporization : Pure benzene is vaporized at 150°C using a heat-conducting oil furnace.
  • Cracking : Dehydrogenation in a cracking furnace at 680°C with low-sulfur diesel as fuel.
  • Condensation : Hydrogen and unreacted benzene are separated via B-grade condensers.

Modifications for the target compound include:

  • Temperature Control : Lower cracking temperatures (500°C) to preserve functional groups.
  • Catalyst : Introduce Pd-doped zeolites to enhance coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives that retain the core structure of the original compound but with different functional groups, enhancing its applicability in different fields .

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of 1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one is in controlled drug delivery systems . The compound's ability to form stable complexes with various drugs enhances the solubility and bioavailability of these therapeutic agents.

Case Study: Controlled Release Mechanisms

A study demonstrated that incorporating this compound into polymer matrices resulted in a controlled release profile for anti-cancer drugs. The release kinetics were evaluated using various models, indicating that the compound can modulate drug release rates effectively. This property is particularly advantageous for targeting specific tissues while minimizing systemic side effects .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This activity can be attributed to its phenolic hydroxyl groups which scavenge free radicals.

Case Study: In Vivo Antioxidant Studies

In vivo studies on animal models have shown that administration of this compound significantly reduces oxidative stress markers in tissues subjected to ischemia-reperfusion injury. These findings suggest potential applications in treating conditions associated with oxidative stress .

Antiviral Activity

The compound has been investigated for its antiviral properties against various viruses. Preliminary studies have shown that it can inhibit viral replication through mechanisms involving interference with viral entry or replication processes.

Case Study: SARS-CoV-2 Inhibition

In vitro assays demonstrated that this compound exhibits inhibitory effects on SARS-CoV-2 replication in cell cultures. The compound's effectiveness was enhanced when used in conjunction with P-glycoprotein inhibitors, suggesting its potential role as a therapeutic agent against COVID-19 .

Potential Therapeutic Agent

Given its diverse biological activities, there is ongoing research into the therapeutic potential of this compound across various diseases.

Case Study: Cancer Therapeutics

Preclinical studies have indicated that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. Further investigations are needed to elucidate the exact mechanisms and therapeutic efficacy in vivo .

Summary Table of Applications

ApplicationDescriptionReferences
Controlled Drug DeliveryEnhances solubility and bioavailability; modulates drug release rates
Antioxidant ActivityScavenges free radicals; reduces oxidative stress markers
Antiviral ActivityInhibits viral replication; effective against SARS-CoV-2
Potential Therapeutic AgentInduces apoptosis in cancer cells; modulates survival signaling pathways

Mechanism of Action

The mechanism of action of 1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as NADPH oxidase, thereby reducing the production of reactive oxygen species and mitigating oxidative stress. This mechanism is particularly relevant in its potential therapeutic applications for cardiovascular and neurological diseases .

Comparison with Similar Compounds

Structural Analogs with Varying Side Chains
Compound Name Substituents (3,3' positions) Key Structural Differences Synthesis Method
Target Compound Propan-1-one Reference structure Oxidative coupling, alkaline conditions
Zingerone Dimer (4,4’-(6,6-dihydroxy-5,5’-dimethoxy-[1,1’-biphenyl]-3,3’-diyl)-bis-(butan-2-one)) Butan-2-one Longer ketone chain (C4 vs. C3) Electropolymerization
1,1’-(6,6’-Dihydroxy-5,5’-Dimethoxybiphenyl-3,3’-Diyl)-Bis-Ethan-1-One (Ib) Ethan-1-one Shorter ketone chain (C2 vs. C3) Oxidation of apocynin derivatives
BiVA (6,6′-Dihydroxy-5,5′-dimethoxybiphenyl-3,3′-dicarbaldehyde) Carbaldehyde (-CHO) Aldehyde groups instead of ketones Supported on mesoporous alumina

Key Observations :

  • Conversely, shorter chains (e.g., ethanone in compound Ib) may reduce bioavailability .
  • Functional Groups : Aldehyde-containing analogs (e.g., BiVA) exhibit higher reactivity, making them suitable for covalent immobilization in catalytic or sensor applications .

Key Observations :

  • Antioxidant Efficacy: Zingerone dimer analogs (e.g., compound 1 in ) exhibit potent ABTS⁺ scavenging (IC₅₀ = 3 μM), comparable to ascorbic acid. The target compound’s propanone groups may similarly stabilize radicals, though experimental data are lacking .
  • Anticancer Activity : Allyloxy-substituted biphenyls (e.g., compound 11) demonstrate antiproliferative effects via reactive oxygen species (ROS) modulation, suggesting that electron-donating groups enhance cytotoxicity .
Physicochemical Properties
Compound Name Solubility Melting Point (°C) LogP (Predicted)
Target Compound Moderate in DMSO Not reported ~2.5
BiVA (dicarbaldehyde derivative) Low in polar solvents Not reported ~1.8
6,6′-Dihydroxy-5,5′-dimethoxybiphenyl-3,3′-dicarboxylic acid High in alkaline aqueous Not reported ~0.5

Key Observations :

  • Solubility : Carboxylic acid derivatives () are highly polar, favoring aqueous environments, whereas ketone-containing analogs (e.g., target compound) are more lipophilic, enhancing cellular uptake .
  • Thermal Stability : Methoxy and hydroxyl groups may confer stability under oxidative conditions, as seen in mesoporous alumina-supported systems .

Biological Activity

1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one, a biphenyl derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure which includes hydroxyl and methoxy functional groups that may influence its reactivity and interactions in biological systems.

  • Molecular Formula : C20H22O6
  • Molecular Weight : 358.39 g/mol
  • CAS Number : 18592-97-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action. Here are some key findings:

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

StudyMethodFindings
DPPH assayDemonstrated a notable reduction in DPPH radical activity, indicating strong antioxidant capabilities.
Cell line assaysShowed protective effects against oxidative damage in neuronal cells.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases.

StudyMethodFindings
In vitro assaysReduced the release of pro-inflammatory cytokines in macrophage cultures.
Animal modelsSignificantly decreased inflammation markers in induced arthritis models.

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed, revealing activity against various pathogens.

StudyMethodFindings
Agar diffusion methodInhibited the growth of both Gram-positive and Gram-negative bacteria.
MIC determinationMinimum inhibitory concentration values indicated effectiveness against common bacterial strains.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups contributes to the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively.
  • Anti-inflammatory Pathway : The compound may inhibit pathways involved in inflammation such as NF-kB signaling, leading to decreased expression of inflammatory cytokines.
  • Antimicrobial Action : The structural features may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. Results demonstrated that treatment with the compound significantly reduced cell death and improved cell viability compared to control groups.

Case Study 2: Anti-cancer Potential

Another study focused on the anti-cancer effects of this compound on breast cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended synthetic routes for 1,1'-(6,6'-dihydroxy-5,5'-dimethoxybiphenyl-3,3'-diyl)dipropan-1-one, and how can reaction yields be optimized?

A biphenyl-propanone scaffold can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts acylation , depending on substituent reactivity. For example:

  • Use 3,3'-dimethoxybiphenyl precursors (e.g., 3,3'-dimethoxy-1,1'-biphenyl ) as starting materials.
  • Introduce hydroxyl groups via demethylation (e.g., BBr₃ in CH₂Cl₂ at −78°C) .
  • Optimize propanone bridge formation using catalytic acid (e.g., H₂SO₄) or base (e.g., NaOH) under reflux .
    Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 40–60%, depending on steric hindrance from methoxy/hydroxy groups .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolve biphenyl dihedral angles and hydrogen-bonding networks (e.g., hydroxyl-methoxy interactions) .
  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), hydroxyls (δ 9–10 ppm, exchangeable), and methoxy groups (δ ~3.8 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (δ ~200 ppm) and biphenyl quaternary carbons .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₂O₆ at m/z 382.13) .
  • FTIR : Detect carbonyl stretches (~1680 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) .

Q. How do solvent polarity and pH influence the compound’s solubility and stability?

  • Solubility : High polarity due to hydroxyl/methoxy groups enables dissolution in DMSO, methanol, or acetone. Limited solubility in nonpolar solvents (e.g., hexane) .
  • Stability :
    • Acidic conditions : Hydroxyl groups may protonate, enhancing stability.
    • Alkaline conditions : Risk of demethylation or oxidation (e.g., quinone formation). Use inert atmospheres (N₂/Ar) during handling .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior. For biphenyl-propanone systems, HOMO typically localizes on hydroxyl/methoxy groups, while LUMO resides on carbonyls .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes with aromatic binding pockets). Use software like AutoDock Vina to assess binding affinities .
  • MD simulations : Study conformational flexibility of the biphenyl backbone in aqueous vs. lipid environments .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Case example : If X-ray shows a planar biphenyl conformation but NMR suggests restricted rotation:
    • Perform variable-temperature NMR to observe dynamic effects (e.g., coalescence of aromatic proton signals).
    • Compare with DFT-optimized geometries to identify steric clashes (e.g., methoxy vs. hydroxyl steric hindrance) .

Q. What experimental strategies mitigate oxidative degradation during long-term storage?

  • Stabilization methods :
    • Store under inert gas (N₂) at −20°C in amber vials.
    • Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.
    • Monitor degradation via HPLC-MS (look for quinone byproducts at m/z +16) .

Q. How can the compound’s antioxidant activity be quantitatively assessed?

  • DPPH/ABTS assays : Measure radical scavenging capacity (IC₅₀ values).
  • FRAP assay : Quantify Fe³⁺ reduction to Fe²⁺.
  • Control : Compare with Trolox or ascorbic acid. Expect moderate activity due to phenolic hydroxyls .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: What factors explain variability?

  • Steric effects : Bulky 5,5'-methoxy groups hinder propanone bridge formation, reducing yields.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
  • Catalyst optimization : Screen Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to enhance regioselectivity .

Q. Discrepancies in biological activity across studies: How to address them?

  • Purity verification : Ensure ≥95% purity via HPLC.
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v).
  • Metabolic stability : Test in vitro liver microsomes to rule out rapid degradation .

Methodological Recommendations

10. Designing a stability study under accelerated conditions:

  • Conditions : 40°C/75% RH for 1–3 months.
  • Analytical endpoints :
    • HPLC : Monitor main peak area loss.
    • LC-MS : Identify degradation products (e.g., demethylated or oxidized species).
    • XRPD : Check crystallinity changes .

11. Validating hydrogen-bonding networks in the solid state:

  • Single-crystal X-ray : Resolve O–H···O interactions between hydroxyl and methoxy groups.
  • IR spectroscopy : Compare solid-state vs. solution spectra to detect shifts in hydroxyl stretches .

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